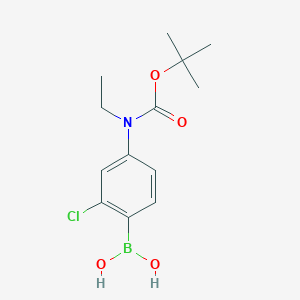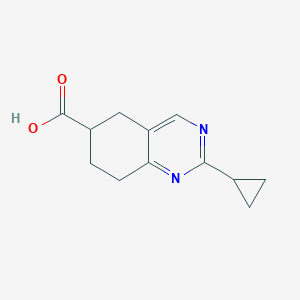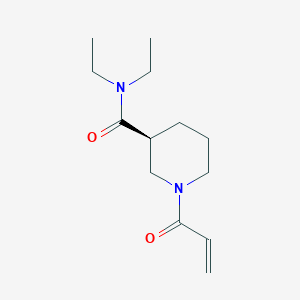
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. The “N-BOC-N-ethylamino” part suggests that this compound has an ethylamine group protected by a BOC (tert-butoxycarbonyl) group .
Synthesis Analysis
The synthesis of similar compounds often involves the protection of the amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The BOC group can be removed from the compound through a process called deprotection. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has also been reported .
科学的研究の応用
Organoboron Compound Synthesis
Organoboron compounds have been extensively studied for their unique reactivities and applications in organic synthesis. For example, the reaction of ethylamine with phenylboron dichloride leads to the formation of N-substituted phenyldiaminoborons, which are crucial intermediates in organic synthesis. Such compounds are used in the synthesis of various organic molecules, including pharmaceuticals and polymers (Mikhailov & Aronovich, 1958).
Amino Acid Derivatives
Research into the synthesis of α,β-didehydroamino acid derivatives through a Wittig-Type Reaction highlights the versatility of organoboron compounds in synthesizing complex organic molecules, such as 4-hydroxyprolines. These compounds are significant in peptide synthesis and have implications in pharmaceutical development (Kimura, Nagano, & Kinoshita, 2002).
Chiral Recognition and Electrochromic Materials
Organoboron compounds are also utilized in the synthesis of chiral materials, such as in the development of novel chiral L-leucine grafted PEDOT derivatives with excellent electrochromic performances. These materials have potential applications in electrochromic devices, optical displays, and chiral recognition, indicating the broad applicability of organoboron compounds in material science and engineering (Hu et al., 2014).
Biosensors and Molecular Recognition
Furthermore, organoboron compounds play a crucial role in the development of biosensors. For instance, the fabrication of chiral poly(3,4-ethylenedioxythiophene) derivatives modified electrodes for ascorbic acid determination showcases the integration of organoboron chemistry in creating sensitive and selective biosensing platforms (Dong et al., 2016).
Molecular Complexes and Analytical Applications
Organoboron compounds are instrumental in forming molecular complexes with active pharmaceutical ingredients, as demonstrated in the study of complexes between theophylline and various phenylboronic acids. This research not only contributes to understanding drug interactions at the molecular level but also aids in the development of analytical techniques for pharmaceutical analysis (TalwelkarShimpi et al., 2016).
作用機序
Target of Action
The primary target of 4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid is the N-tert-butyloxycarbonyl (N-Boc) group . This group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The compound interacts with its target through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The deprotection process is facilitated by using oxalyl chloride in methanol .
Biochemical Pathways
The deprotection of the N-Boc group affects the synthetic organic transformations pathway . This pathway involves the appropriate selection of reagents, catalysts, and temporal masking and demasking agents . The objective is to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the compound’s action is the selective deprotection of the N-Boc group . This allows for the formation of desired bonds in synthetic organic transformations, while minimizing competing reactions . The deprotection process takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Action Environment
The action of 4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other chemical reagents . For instance, the deprotection
特性
IUPAC Name |
[2-chloro-4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKWJYKHXECBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)

![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2778920.png)
![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/no-structure.png)
![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)

